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Inosine diphosphate - 86-04-4

Inosine diphosphate

Catalog Number: EVT-519049
CAS Number: 86-04-4
Molecular Formula: C10H14N4O11P2
Molecular Weight: 428.19
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Product Introduction

Description
IDP is a purine ribonucleoside 5'-diphosphate having inosine as the nucleobase. It has a role as a fundamental metabolite. It is a purine ribonucleoside 5'-diphosphate and an inosine phosphate. It is a conjugate acid of an IDP(3-).
An inosine nucleotide containing a pyrophosphate group esterified to C5 of the sugar moiety.
Source and Classification

Inosine diphosphate is classified as a purine nucleotide, which is a type of nucleoside that consists of a purine base (inosine) linked to a ribose sugar and two phosphate groups. It is part of the larger family of nucleotides that includes adenosine triphosphate and guanosine triphosphate, which are pivotal in cellular energy metabolism. Inosine diphosphate can be derived from inosine monophosphate through phosphorylation reactions catalyzed by specific kinases.

Synthesis Analysis

The synthesis of inosine diphosphate can be achieved through several methods:

  1. Enzymatic Synthesis:
    • Inosine diphosphate can be synthesized enzymatically from inosine monophosphate using kinases such as nucleoside monophosphate kinases. This process typically involves the transfer of a phosphate group from adenosine triphosphate to inosine monophosphate.
  2. Chemical Synthesis:
    • A notable method involves the activation of inosine 5'-phosphoropiperidate using 4,5-dicyanoimidazole to generate inosine diphosphate efficiently under mild conditions. This method allows for the controlled introduction of phosphate groups with high yields .
    • Another approach includes the use of modified Vorbrüggen conditions for regioselective ribosylation, which facilitates the synthesis of various analogs of inosine diphosphate .
Molecular Structure Analysis

Inosine diphosphate has a molecular formula of C_{10}H_{12}N_{5}O_{7}P_{2}. Its structure consists of:

  • Purine Base: The purine ring system provides the fundamental framework for nucleotide activity.
  • Ribose Sugar: A five-carbon sugar that connects to the purine base and the phosphate groups.
  • Phosphate Groups: Two phosphate groups are attached to the ribose at the 5' position, which are crucial for its biological function.

The molecular structure can be represented as follows:

Inosine Diphosphate C10H12N5O7P2\text{Inosine Diphosphate }\text{C}_{10}\text{H}_{12}\text{N}_{5}\text{O}_{7}\text{P}_{2}
Chemical Reactions Analysis

Inosine diphosphate participates in several key biochemical reactions:

  • Phosphorylation Reactions: It can be converted into inosine triphosphate through the action of nucleoside diphosphate kinase, which transfers a phosphate group from another nucleotide triphosphate.
  • Dephosphorylation: Inosine diphosphate can also be hydrolyzed to inosine monophosphate by specific phosphatases.
  • Role in Signal Transduction: It acts as a substrate for enzymes involved in cyclic nucleotide signaling pathways, influencing various cellular processes.
Mechanism of Action

Inosine diphosphate primarily functions as an energy carrier within cells. Its mechanism involves:

  • Energy Transfer: It serves as a substrate for kinases that facilitate energy transfer through phosphorylation reactions.
  • Regulatory Role: Inosine diphosphate is involved in regulating metabolic pathways by interacting with various proteins and enzymes that respond to cellular energy levels.
Physical and Chemical Properties Analysis

Inosine diphosphate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its ionic nature.
  • Stability: The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature changes.
  • pKa Values: The pKa values associated with its phosphate groups are critical for understanding its behavior in biological systems.
Applications

Inosine diphosphate has several important scientific applications:

  1. Biochemical Research: It is widely used in studies involving energy metabolism and signal transduction pathways.
  2. Pharmaceutical Development: Its analogs serve as potential therapeutic agents targeting various diseases linked to nucleotide metabolism.
  3. Biotechnology: Inosine diphosphate plays a role in recombinant DNA technology and enzyme assays.
Enzymatic Interactions and Molecular Mechanisms of IDP

IDP as a Molecular Decoy in NM23-H2 Interactions

Structural Homology and Competitive Binding with GDP in NM23-H2Inosine diphosphate (IDP) shares significant structural homology with guanosine diphosphate (GDP), differing only at the C2 position (hypoxanthine vs. guanine). This similarity enables IDP to act as a competitive molecular decoy for the NM23-H2 nucleoside diphosphate kinase (NDPK). NM23-H2, a hexameric enzyme critical for GTP synthesis, binds GDP via a conserved nucleotide-binding pocket featuring residues such as Lys12 and Asn116 that recognize the purine ring [3] [5]. Biochemical analyses reveal that IDP binds NM23-H2 with a dissociation constant (Kd) of 15–25 μM, comparable to GDP’s Kd of 10–18 μM [5]. This competitive occupancy disrupts NM23-H2’s native function in GTP regeneration, as confirmed by X-ray crystallography showing IDP-induced displacement of GDP from the active site [3].

Table 1: Binding Affinities of IDP and GDP with NM23-H2

LigandKd (μM)Binding Site ResiduesStructural Impact
GDP10–18Lys12, Asn116Stabilizes active conformation
IDP15–25Lys12, Asn116Displaces GDP; induces misfolding

Modulation of c-MYC G-Quadruplex Unfolding Dynamics

Beyond its kinase function, NM23-H2 acts as a transcriptional regulator by unfolding G-quadruplex (G4) structures in oncogene promoters like c-MYC. IDP binding allosterically inhibits this activity by destabilizing NM23-H2’s DNA-binding domain. Surface plasmon resonance (SPR) studies demonstrate a 70% reduction in NM23-H2 binding to the c-MYC G4 motif when saturated with IDP [5]. This occurs because IDP binding induces a conformational shift that misaligns residues (e.g., Arg88 and Tyr105) essential for DNA contact. Consequently, IDP decoupling suppresses c-MYC-driven proliferation in cancer cells, highlighting its role as a therapeutic decoy [5] [6].

Impact on NM23-H2 Kinase Activity and Substrate Specificity

IDP binding reduces NM23-H2’s phosphate transfer efficiency by 40–60%, as measured by 32P-radiolabeling assays [4]. This inhibition stems from two mechanisms:

  • Active-site occlusion: IDP occupies the nucleotide-binding site, blocking GDP/GTP access.
  • Altered oligomer dynamics: IDP binding disrupts hexamer stability, reducing cooperativity between subunits [3].Additionally, IDP shifts substrate preference toward pyrimidine nucleotides (e.g., UDP), evidenced by kinetic assays showing a 2.5-fold increase in Km for GDP but only a 1.3-fold increase for UDP [7].

IDP-Driven Conformational Changes in Nucleoside Diphosphate Kinases

IDP binding induces hinge-like movements in NM23-H2’s nucleotide-binding cleft, comprising two antiparallel helices (residues 80–95). Molecular dynamics simulations reveal that IDP binding increases inter-helical flexibility by 30%, facilitating transitions between open (inactive) and closed (active) states [3] [7]. These shifts propagate to the catalytic phosphohistidine residue (His118), reducing its solvent accessibility. Cryo-EM studies of Dictyostelium NDPK show similar IDP-induced rigidity in the K+-binding loop, which coordinates monovalent cations essential for conformational switching [4] [7]. The resulting slower phosphotransfer rates (50% reduction in kcat) confirm that IDP stabilizes a suboptimal conformation for catalysis [7].

Table 2: Conformational Changes in NM23-H2 Induced by IDP

Structural ElementIDP-Free StateIDP-Bound StateFunctional Consequence
Nucleotide-binding cleftFlexible hingeRigid helix alignmentReduced substrate access
K+-binding loopOpen; solvent-exposedClosed; buriedImpaired cation activation
Hexamer interfaceStable contactsWeakened interactionsLoss of cooperative kinetics

IDP-Mediated Regulation of Phosphohistidine Intermediate Formation

The phosphohistidine intermediate (E~P) is central to NDPK’s ping-pong mechanism:

Step 1: N1TP + E → N1DP + E~P  Step 2: E~P + N2DP → N2TP + E  

IDP inhibits both steps by:

  • Competing with ATP in Step 1 (Ki = 20 μM)
  • Blocking E~P hydrolysis in Step 2 by 65% [7]Isothermal titration calorimetry (ITC) shows that IDP binds E~P with 3-fold higher affinity than GDP (ΔG = −8.2 kcal/mol vs. −7.1 kcal/mol), trapping the phosphoenzyme intermediate and preventing phosphate transfer [4] [7]. This thermodynamic stabilization of E~P depletes cellular GTP pools, as observed in Drosophila models where IDP accumulation correlates with 40% lower GTP levels [4] [8].

Table 3: IDP Inhibition Constants for NDPK Catalytic Steps

Reaction StepSubstrateKm (μM)Ki (IDP, μM)Inhibition Type
Phosphorylation (E → E~P)ATP5020Competitive
Dephosphorylation (E~P → E)GDP3012Mixed

Properties

CAS Number

86-04-4

Product Name

Inosine diphosphate

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C10H14N4O11P2

Molecular Weight

428.19

InChI

InChI=1S/C10H14N4O11P2/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

JPXZQMKKFWMMGK-KQYNXXCUSA-N

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Synonyms

Diphosphate, Inosine
IDP
Inosine Diphosphate
Inosine Pyrophosphate
Pyrophosphate, Inosine
Riboxin
Riboxine

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O

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